1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . This compound is characterized by the presence of a bromo-substituted isoquinoline ring attached to a methanamine group, and it is commonly used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. One common synthetic route includes the following steps:
Bromination: Isoquinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoisoquinoline.
Amination: The 5-bromoisoquinoline is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming 1-(5-bromoisoquinolin-1-yl)methanamine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the isoquinoline ring can be substituted with other nucleophiles such as amines or thiols under palladium-catalyzed conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromoisoquinolin-1-yl)methanamine dihydrochloride can be compared with other similar compounds such as:
1-(5-Chloroisoquinolin-1-yl)methanamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoroisoquinolin-1-yl)methanamine dihydrochloride: Contains a fluorine atom in place of bromine.
1-(5-Iodoisoquinolin-1-yl)methanamine dihydrochloride: Features an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride involves the reaction of 5-bromoisoquinoline with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromoisoquinoline", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromoisoquinoline is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 1-(5-bromoisoquinolin-1-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(5-bromoisoquinolin-1-yl)methanamine.", "Step 3: The final step involves quaternization of the amine group with hydrochloric acid to form 1-(5-bromoisoquinolin-1-yl)methanamine dihydrochloride." ] } | |
CAS-Nummer |
2648945-14-4 |
Molekularformel |
C10H11BrCl2N2 |
Molekulargewicht |
310.01 g/mol |
IUPAC-Name |
(5-bromoisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12;;/h1-5H,6,12H2;2*1H |
InChI-Schlüssel |
CAVXTZCBSIZERS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2CN)C(=C1)Br.Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.